4alpha-Phorbol 12-myristate 13-acetate

Vue d'ensemble

Description

4alpha-Phorbol 12-myristate 13-acetate (4α-PMA) is a non-tumor promoting phorbol ester derivative . It has been used as a negative control for PMA, a tumor promoter and activator of Protein Kinase C (PKC) . It is also known to bind to TRPV4 and increase PGHS-2 mRNA in murine keratinocytes .

Synthesis Analysis

The synthesis of 4α-PMA involves complex biochemical processes. Variations in PMA concentration and duration of rest post-stimulation result in downstream differences in protein expression and cellular processes . For instance, MC3T3-E1 cells treated with PMA showed altered gene expression of cytokines upon stimulation with various TLR agonists .Molecular Structure Analysis

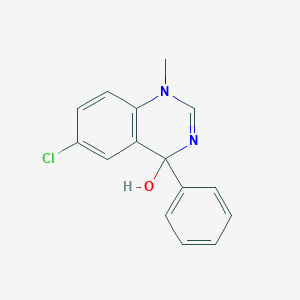

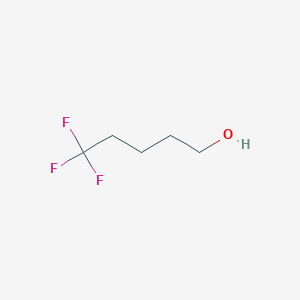

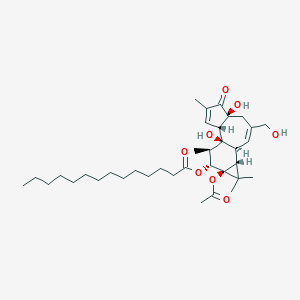

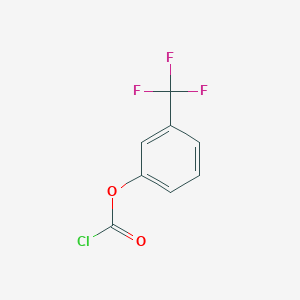

The molecular formula of 4α-PMA is C36H56O8 . Its molecular weight is 616.8 g/mol . The IUPAC name is (1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxotetracyclo[8.5.0.0²,⁶.0¹¹,¹³]pentadeca-3,8-dien-14-yl tetradecanoate .Chemical Reactions Analysis

The chemical reactions involving 4α-PMA are complex and depend on the biological context. For example, the phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium .Physical And Chemical Properties Analysis

4α-PMA is soluble in DMSO, methanol, or ethanol . It is light-sensitive and should be stored properly to maintain its stability .Applications De Recherche Scientifique

Immunology

4|A-TPA: has been shown to enhance the differentiation of pre-activated B cells into regulatory B cells with a granzyme B+ phenotype, which could be significant for autoimmune and hyperinflammatory conditions . This compound acts as a potent enhancer of IL-21-induced differentiation, suggesting its potential as a safe alternative for ex-vivo manufacturing of regulatory B cells .

Neuroscience

In neuroscience, 4|A-TPA is used as a negative control for phorbol ester activation of protein kinase C (PKC), which is crucial for understanding neuronal signaling pathways . It has also been implicated in the induction of nerve growth factor, which is essential for neuronal growth and survival .

Dermatology

4|A-TPA: serves as a negative control in dermatological research, particularly in studies involving PKC activation. PKC plays a role in various skin conditions, and 4|A-TPA helps in dissecting the signaling pathways involved .

Pharmacology

In pharmacological studies, 4|A-TPA is used to understand the activation of TRPV4 channels and as a tool for structure-activity investigations . It provides insights into the molecular interactions and effects of compounds on these ion channels.

Biochemistry

4|A-TPA: is utilized in biochemical research to study the activation of PKC isoforms and their role in cellular processes such as apoptosis and cell proliferation . It helps in elucidating the biochemical pathways that underlie these fundamental cellular functions.

Toxicology

In toxicological assessments, 4|A-TPA is a reference compound used to evaluate the non-tumor promoting activities of phorbol esters . It aids in understanding the toxicological profiles of related compounds.

Immunology - Macrophage Differentiation

4|A-TPA: is widely used in immunological studies to differentiate THP-1 monocytes into macrophages, providing a model for studying immune responses . It is crucial for investigating the activation and function of macrophages in the immune system.

Molecular Biology

In molecular biology, 4|A-TPA is employed to study the mitogen-activated protein kinase pathway and its role in the induction of nerve growth factor, which is pivotal for neuronal health and could have implications in diseases like Alzheimer’s .

Mécanisme D'action

Target of Action

The primary target of 4alpha-Phorbol 12-myristate 13-acetate (4|A-TPA) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

4|A-TPA binds to the C1 domain of PKC , inducing membrane translocation and enzyme activation . This interaction results in the activation of certain types of PKC, including group A (α, βI, βII, γ) and group B (δ, ε, η, θ) isoforms .

Biochemical Pathways

The activation of PKC by 4|A-TPA affects various biochemical pathways. For instance, it has been shown to enhance IL-21-induced differentiation of pre-activated B cells into GrB+ regulatory B cells . It also regulates various processes such as gene transcription, cellular growth and differentiation, apoptosis, the immune response, and receptor desensitization .

Pharmacokinetics

It’s known that the compound is soluble in dmso, ethanol, and methanol , which could influence its bioavailability.

Result of Action

The activation of PKC by 4|A-TPA leads to various molecular and cellular effects. For example, it has been shown to enhance the differentiation of pre-activated B cells into GrB+ regulatory B cells . These cells are characterized by the secretion of enzymatically active granzyme B and play a role in immune regulation .

Action Environment

The action, efficacy, and stability of 4|A-TPA can be influenced by various environmental factors. It’s worth noting that the compound has undergone clinical testing in patients with certain hematological diseases, suggesting its potential for therapeutic use .

Safety and Hazards

Orientations Futures

Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .

Propriétés

IUPAC Name |

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-LQLWEASQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4alpha-Phorbol 12-myristate 13-acetate | |

CAS RN |

63597-44-4 | |

| Record name | (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63597-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4alpha-Phorbol-12-myristate-13-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)